molecular formula C7H16O2 B018018 2-Methyl-2-propyl-1,3-propanediol CAS No. 78-26-2

2-Methyl-2-propyl-1,3-propanediol

Cat. No. B018018
Key on ui cas rn: 78-26-2
M. Wt: 132.2 g/mol
InChI Key: JVZZUPJFERSVRN-UHFFFAOYSA-N
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Patent
US06297390B1

Procedure details

is a known synthetic perfume obtainable from 2-methyl pentanal 23 (cf. following scheme). The educt 23 is reacted with 2 equivalents of formaldehyde in a crossed Canizzaro reaction to form 2-methyl-2-propylpropane-1,3-diol 24. The diol 24 may then be acetalized with 2-methylpentanal 23 to form Troënan® 22.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][CH2:6][CH3:7])[CH:3]=[O:4].[CH2:8]=[O:9]>>[CH3:1][C:2]([CH2:5][CH2:6][CH3:7])([CH2:8][OH:9])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CO)(CO)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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